![molecular formula C10H6BrFN2O2 B1519842 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350453-68-7](/img/structure/B1519842.png)
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a pyrazole ring. Pyrazoles are five-membered rings with three carbon atoms and two adjacent nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxylic acid group, and bromo and fluoro substituents. These functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
As a pyrazole derivative, this compound could participate in various chemical reactions. The bromo and fluoro groups might be reactive sites for nucleophilic substitution reactions. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic. The bromo and fluoro substituents could affect its reactivity and stability .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structures of related pyrazole compounds have been explored in various studies, emphasizing their significance in understanding molecular structures and interactions. For instance, the synthesis of N-substituted pyrazolines and their structural characterization using X-ray single crystal structure determination reveals important dihedral angles and molecular conformations, indicating the potential for further chemical and material science applications (Loh et al., 2013). Such foundational research underscores the importance of these compounds in developing new materials and understanding molecular interactions.
Radiotracer Development for PET Imaging
The synthesis of radiolabeled compounds using nucleophilic displacement of bromide in the pyrazole ring demonstrates the application of these molecules in developing radiotracers for positron emission tomography (PET) imaging. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have shown potential in studying CB1 cannabinoid receptors in the brain, highlighting their significance in neuroscience and pharmacological research (Katoch-Rouse & Horti, 2003).
Biomedical Applications and Inflammatory Disease Regulation
Further research into pyrazole derivatives reveals their potential in biomedical applications, particularly in regulating inflammatory diseases. Studies on compounds like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one indicate promising results in docking studies for the regulation of inflammatory responses, signifying their therapeutic potential in addressing chronic inflammation and related disorders (Ryzhkova et al., 2020).
Chemical and Optical Properties Analysis
The exploration of functionalized thiophene-based pyrazole amides through various catalytic approaches not only highlights the synthetic versatility of these compounds but also their significant structural and optical properties. Such studies provide insights into the non-linear optical (NLO) properties and chemical reactivity of synthesized compounds, contributing to advancements in material science and optoelectronic applications (Kanwal et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-3-1-2-4-6(5)12/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRUVIVSRSZXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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